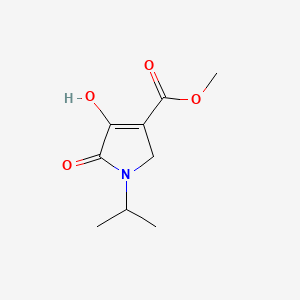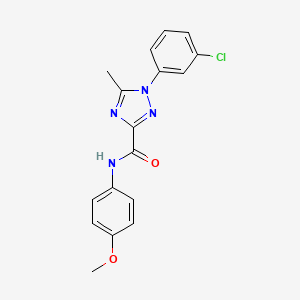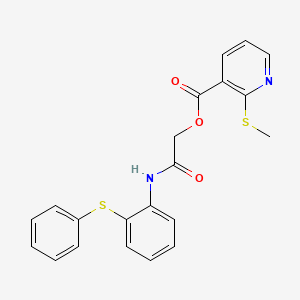![molecular formula C17H19N5O5S2 B13369058 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369058.png)
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including a benzodioxole moiety, a piperidine ring, and a triazolothiadiazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The process begins with the preparation of the triazolothiadiazole core, followed by the introduction of the benzodioxole and piperidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reaction conditions and employing continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazolothiadiazole core but lacks the benzodioxole and piperidine moieties.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety but with different core structures.
Piperidine derivatives: Compounds featuring the piperidine ring but with different substituents.
Uniqueness
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H19N5O5S2 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
6-(1,3-benzodioxol-5-yloxymethyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H19N5O5S2/c1-29(23,24)21-6-2-3-11(8-21)16-18-19-17-22(16)20-15(28-17)9-25-12-4-5-13-14(7-12)27-10-26-13/h4-5,7,11H,2-3,6,8-10H2,1H3 |
Clave InChI |
AHCGWPISHJOBFY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate](/img/structure/B13368975.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369002.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369008.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)

![6-(3,4-Dimethoxybenzyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369024.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)

![4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B13369044.png)
![3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13369046.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369050.png)
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)

